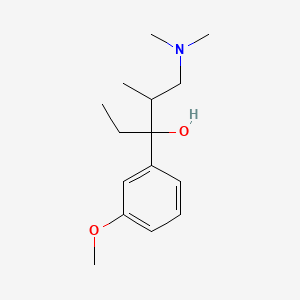

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

Vue d'ensemble

Description

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is an organic compound with a complex structure that includes a dimethylamino group, a methoxyphenyl group, and a methylpentanol backbone

Méthodes De Préparation

The synthesis of 1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with 2-methyl-3-pentanone in the presence of a base to form an intermediate, which is then reacted with dimethylamine to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Des Réactions Chimiques

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents, with reaction conditions varying based on the desired product.

Applications De Recherche Scientifique

Forms and Synthesis

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol exists in different stereoisomeric forms, including (2R,3R), (2S,3R), and (2S,3S) . The stereospecific synthesis of these isomers is essential, particularly for pharmaceutical applications . For instance, the (2S,3S) isomer is an intermediate in the synthesis of tapentadol, an analgesic . Methods for synthesizing 1-phenyl-3-dimethylaminopropane compounds involve reacting a ∝-dimethylaminoketone with an organometallic compound .

Pharmaceutical Applications

- Intermediate in Drug Synthesis: this compound hydrochloride is a key intermediate in synthesizing several drugs, including:

- Analgesics: It is used in the production of tramadol, a centrally-acting analgesic, and tapentadol, which is used to treat moderate to severe pain . Tramadol inhibits pain signals in the brain without the side effects associated with opioids .

- Antidepressants: This compound is utilized in the production of duloxetine, a medication for treating depression and anxiety by increasing serotonin and norepinephrine levels in the brain .

- Antihistamines: It is also used in the production of antihistamines .

- Levocetirizine: Used to treat allergies, asthma, and other respiratory conditions .

Other Applications

- Fragrances and Flavors: Besides pharmaceutical uses, this compound hydrochloride is used in the fragrance industry as a key ingredient in perfumes and colognes .

- Scientific Research: The compound is used as a chiral building block for synthesizing complex molecules, studying stereochemistry, and chiral catalysis. It is also valuable in biological research for studying enzyme interactions, receptor binding, and understanding the behavior of bioactive molecules.

This compound's biological activity is attributed to its interaction with neurotransmitter systems.

- Neurotransmitter Modulation: It influences adrenergic signaling pathways, which are critical for cardiovascular and central nervous system functions.

- Dopaminergic Activity: It shows potential dopaminergic activity, which may impact mood regulation and neuropsychiatric disorders.

- Reuptake Inhibition: The compound inhibits norepinephrine and serotonin reuptake, similar to tapentadol, enhancing their availability in the synaptic cleft.

- Opioid Receptor Interaction: It interacts with μ-opioid receptors, contributing to its analgesic properties.

Case Studies

- Anxiety Relief: Clinical trials have documented the effects of this compound in patients with generalized anxiety.

- Enhanced Cell Viability: Research has demonstrated enhanced cell viability and proliferation in neuronal cell lines at specific concentrations.

- Receptor Binding Affinity: Receptor binding assays have shown affinity for adrenergic receptors.

- Neurotransmitter Release: Neurotransmitter release assays have indicated significant increases in dopamine and norepinephrine release from synaptosomes.

Physicochemical Properties

- Molecular Formula: C15H26ClNO2

- Molecular Weight: 287.83 g/mol

- CAS Number: 175590-75-7 or 175774-12-6

Mécanisme D'action

The mechanism of action of 1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparaison Avec Des Composés Similaires

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol can be compared with similar compounds such as:

1-(Dimethylamino)-3-(4-methoxyphenyl)-2-methylpentan-3-ol: Similar structure but with a different position of the methoxy group, leading to different chemical and biological properties.

1-(Dimethylamino)-3-(3-hydroxyphenyl)-2-methylpentan-3-ol: The methoxy group is replaced by a hydroxy group, which can significantly alter the compound’s reactivity and interactions.

1-(Dimethylamino)-3-(3-methylphenyl)-2-methylpentan-3-ol: The methoxy group is replaced by a methyl group, affecting the compound’s hydrophobicity and binding affinity.

Activité Biologique

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, also known as (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, is a compound with significant pharmacological potential. Its biological activity has been explored in various studies, particularly in the context of treating urinary incontinence and enhancing bladder function. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Profile

- Chemical Name : this compound

- Molecular Formula : C15H25NO2

- CAS Number : 809282-20-0

- InChIKey : PZNRRUTVGXCKFC

The compound acts primarily as a modulator of bladder function. Research indicates that it enhances detrusor muscle activity, which is crucial for bladder contraction and urination. The mechanism involves the interaction with cholinergic receptors, leading to increased acetylcholine release and improved bladder responsiveness.

Pharmacological Applications

- Urinary Incontinence : The compound has been investigated for its efficacy in treating urinary incontinence. A patent (DE10224556A1) highlights its potential use in formulations aimed at managing increased urinary urgency and incontinence .

- Bladder Function Enhancement : Studies suggest that formulations containing this compound significantly improve bladder function, making it suitable for patients with overactive bladder syndrome .

Efficacy Studies

A series of clinical trials have been conducted to assess the effectiveness of (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol in improving bladder control. The results are summarized in Table 1.

Mechanistic Insights

Research has also delved into the mechanistic aspects of how this compound influences bladder activity. A study published by Echemi indicates that the compound's action on muscarinic receptors leads to enhanced contractility of the detrusor muscle .

Safety Profile

The safety profile of (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol has been evaluated in various studies. Adverse effects reported include mild gastrointestinal disturbances and transient headaches, which were generally well-tolerated among participants.

Propriétés

IUPAC Name |

1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5/h7-10,12,17H,6,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNRRUTVGXCKFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.